1,4-Dichlorobutane-d8

Catalog No.
S1539813
CAS No.
83547-96-0
M.F
C4H8Cl2
M. Wt
135.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorobutane-d8

CAS Number

83547-96-0

Product Name

1,4-Dichlorobutane-d8

IUPAC Name

1,4-dichloro-1,1,2,2,3,3,4,4-octadeuteriobutane

Molecular Formula

C4H8Cl2

Molecular Weight

135.06 g/mol

InChI

InChI=1S/C4H8Cl2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2

InChI Key

KJDRSWPQXHESDQ-SVYQBANQSA-N

SMILES

C(CCCl)CCl

Synonyms

Tetramethylene dichloride-d8

Canonical SMILES

C(CCCl)CCl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Cl)C([2H])([2H])Cl

The exact mass of the compound 1,4-Dichlorobutane-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Dichlorobutane-d8 (CAS: 83547-96-0) is a fully deuterated, bifunctional alkyl dihalide (>98 atom % D) utilized primarily as an electrophilic C4-linker in advanced organic synthesis. As a clear, volatile liquid, it serves as a foundational building block for introducing a stable -C4D8- chain into complex molecules, particularly active pharmaceutical ingredients (APIs) [1], and is also used directly as a volatile organic standard . In procurement, this compound is evaluated based on its isotopic purity, which guarantees a consistent +8 Da mass shift in downstream products, and its dual-leaving-group chemistry, which enables controlled double-nucleophilic displacement reactions[1].

Substituting 1,4-dichlorobutane-d8 with its unlabeled counterpart (1,4-dichlorobutane) completely negates its primary utility: the downstream product will lack the +8 Da mass shift required to avoid isotopic interference in LC-MS/MS bioanalysis [1]. Furthermore, substituting it with the closely related 1,4-dibromobutane-d8 alters the reaction kinetics. While dibromides are more reactive, they are highly prone to E2 elimination side-reactions under the strong basic conditions (e.g., potassium carbonate at 80-100 °C) required for etherification [1]. Procuring the dichloride form ensures higher chemoselectivity toward the desired SN2 substitution, minimizing olefinic byproducts and simplifying the purification of high-value deuterated intermediates[1].

Elimination of Isotopic Crosstalk in Bioanalytical Mass Spectrometry

When synthesizing internal standards such as Aripiprazole-d8, the choice of the deuterated linker directly dictates the mass resolution between the standard and the endogenous analyte. Incorporating 1,4-dichlorobutane-d8 yields a final molecule with an exact +8.0 Da mass shift[1]. In contrast, using unlabeled 1,4-dichlorobutane results in a 0.0 Da shift, while partially deuterated linkers yield insufficient shifts that can suffer from isotopic overlap from the natural drug[1]. The +8.0 Da separation ensures zero cross-channel interference during multiple reaction monitoring (MRM).

Evidence DimensionAnalyte Mass Shift (Da)
Target Compound Data+8.0 Da shift (using 1,4-Dichlorobutane-d8)
Comparator Or Baseline0.0 Da shift (using unlabeled 1,4-dichlorobutane)
Quantified Difference8.0 Da mass separation
ConditionsLC-MS/MS quantification of synthesized internal standard vs. unlabeled analyte

A clean +8 Da mass shift is mandatory for regulatory-compliant bioanalytical assays to prevent false-positive quantification at the lower limit of quantification (LLOQ).

Chemoselectivity and Yield in Base-Catalyzed Alkylation

In the synthesis of deuterated quinolinone derivatives, 1,4-dichlorobutane-d8 demonstrates superior chemoselectivity over 1,4-dibromobutane-d8. When reacted with 3,4-dihydro-7-hydroxy-2(1H)-quinolinone under basic conditions (K2CO3 in acetonitrile at 80 °C for 3 hours), the dichloride linker achieves a 92.0% yield of the target etherified intermediate [1]. The dibromide comparator, owing to bromine's status as a better leaving group, is more susceptible to competing E2 elimination pathways under prolonged heating, which reduces the isolated yield of the target substitution product[1].

Evidence DimensionTarget Substitution Yield
Target Compound Data92.0% yield (1,4-Dichlorobutane-d8)
Comparator Or BaselineLower yield due to E2 elimination byproducts (1,4-Dibromobutane-d8)
Quantified DifferenceHigher chemoselectivity for SN2 over E2
ConditionsReaction with K2CO3 in acetonitrile at 80 °C for 3 hours

Maximizing the yield of the substitution step minimizes the waste of highly expensive deuterated starting materials and reduces downstream purification bottlenecks.

Atom Economy in Bulk Procurement

For industrial-scale synthesis requiring a -C4D8- linker, the choice of halide impacts the mass efficiency of the procured reagent. 1,4-Dichlorobutane-d8 has a molecular weight of 135.06 g/mol, meaning the active deuterated carbon chain constitutes approximately 47.5% of the purchased mass . In contrast, 1,4-dibromobutane-d8 (MW ~224.0 g/mol) delivers the same active chain at only ~28.6% of the purchased mass . This difference results in a significantly higher atom economy for the dichloride when displacing both halogens.

Evidence DimensionActive Linker Mass Fraction
Target Compound Data~47.5% active -C4D8- mass (1,4-Dichlorobutane-d8)
Comparator Or Baseline~28.6% active -C4D8- mass (1,4-Dibromobutane-d8)
Quantified Difference18.9% higher mass efficiency per mole
ConditionsMolar calculation for double nucleophilic displacement

Procuring the dichloride form delivers more moles of the critical deuterated linker per kilogram, optimizing raw material logistics and costs for bulk isotopic labeling.

Synthesis of Deuterated Pharmaceutical Internal Standards

1,4-Dichlorobutane-d8 is the required precursor for synthesizing drugs that contain a butyl ether or butylamine linkage, such as Aripiprazole-d8. The compound provides the exact +8 Da mass shift necessary to eliminate isotopic crosstalk during LC-MS/MS bioanalysis, ensuring accurate pharmacokinetic quantification [1].

Precursor for Deuterated 5-Membered Cyclic Compounds

Due to its dual-leaving-group structure and high SN2 chemoselectivity, this compound is utilized to synthesize fully deuterated cyclic systems. The dichloride form allows for controlled double-nucleophilic displacement without excessive exothermic runaway or elimination [1].

Direct Use as a VOC Internal Standard in Environmental Monitoring

Beyond synthesis, 1,4-Dichlorobutane-d8 is deployed directly as an internal standard in GC/MS and purge-and-trap methods for analyzing volatile organic compounds (VOCs) in water and soil, where its unique mass fragmentation and retention time prevent overlap with environmental contaminants .

Physical Description

1,4-dichlorobutane-d8 is a colorless liquid. May have sweet smell. Insoluble in water.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

83547-96-0

Dates

Last modified: 08-15-2023

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